3-Fluoro-4-methylpyridine-2-carbonitrile
Overview
Description
3-Fluoro-4-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative. It is a heterocyclic aromatic compound that contains both a fluorine atom and a nitrile group attached to a pyridine ring.
Mechanism of Action
Target of Action
Fluorinated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpyridine-2-carbonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 3-bromo-4-methylpyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-4-methylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific desired properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methylpyridine
- 4-Fluoro-2-methylpyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
3-Fluoro-4-methylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-fluoro-4-methylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNYPJRYCDTVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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